molecular formula C21H18ClN5O3S B11252860 N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11252860
M. Wt: 455.9 g/mol
InChI Key: FSUCFLOXJJVYOD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide: is a complex organic compound that features multiple functional groups, including chloro, methyl, phenyl, oxadiazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the sulfanyl group, and finally the coupling with the 3-chloro-2-methylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole rings or the amide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could introduce various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

Biology and Medicine: Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: In materials science, the compound could be explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Uniqueness: N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H18ClN5O3S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H18ClN5O3S/c1-13-15(22)8-5-9-16(13)23-18(28)10-11-19-24-17(27-30-19)12-31-21-26-25-20(29-21)14-6-3-2-4-7-14/h2-9H,10-12H2,1H3,(H,23,28)

InChI Key

FSUCFLOXJJVYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC2=NC(=NO2)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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